molecular formula C10H7Br2N B1500714 4,6-Dibromo-8-methylquinoline CAS No. 1189106-45-3

4,6-Dibromo-8-methylquinoline

Cat. No.: B1500714
CAS No.: 1189106-45-3
M. Wt: 300.98 g/mol
InChI Key: ICDJKZLPFUUNCO-UHFFFAOYSA-N
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Description

4,6-Dibromo-8-methylquinoline (CAS 1189106-45-3) is an organic compound with the molecular formula C10H7Br2N and a molecular weight of 300.98 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry research for the development of novel therapeutic agents. Quinoline derivatives, especially brominated quinolines, are recognized as important intermediates in pharmaceutical research due to their diverse biological activities . They are frequently used as key precursors to synthesize more complex, multifunctional quinoline derivatives that can be evaluated for various biological targets . Research into similar brominated quinoline compounds has demonstrated significant potential in anticancer studies, with some derivatives exhibiting antiproliferative activity against various cancer cell lines and showing mechanisms such as the inhibition of topoisomerase I, a critical enzyme for DNA replication and repair . Furthermore, dibromo-substituted 8-hydroxyquinoline scaffolds are of significant interest in the development of metal-coordination compounds, such as ruthenium-based complexes, which are investigated as alternatives to traditional platinum-based chemotherapeutics . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-45-3

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

4,6-dibromo-8-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3

InChI Key

ICDJKZLPFUUNCO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C=CN=C12)Br)Br

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Br)Br

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 4,6 Dibromo 8 Methylquinoline and Its Derivatives

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction proceeds via a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlumenlearning.comwikipedia.org The rate-determining step is typically the formation of the carbocation, as it involves the temporary disruption of the aromatic system. masterorganicchemistry.comlumenlearning.com

In the case of 4,6-Dibromo-8-methylquinoline, the regioselectivity of electrophilic attack is dictated by the directing effects of the existing substituents. The quinoline (B57606) ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. However, the substituents on the carbocyclic ring play a crucial role in determining the position of further substitution.

The methyl group at the C8 position is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. libretexts.orglibretexts.org Conversely, the bromine atoms at the C4 and C6 positions are deactivating yet ortho, para-directing. libretexts.org Their deactivating nature stems from their electron-withdrawing inductive effect, while their ortho, para-directing influence is a result of their ability to donate a lone pair of electrons through resonance, which can stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para position relative to the halogen. libretexts.org

The interplay of these directing effects determines the preferred sites of electrophilic attack on the this compound nucleus. The positions most activated by the methyl group are C7 (ortho) and C5 (para). The bromine at C6 directs to C5 and C7. The bromine at C4 primarily influences the pyridine ring. Therefore, electrophilic substitution is most likely to occur at the C5 and C7 positions of the carbocyclic ring. For instance, nitration of 6-bromoquinoline (B19933) can be directed to the C5 position, especially when the reaction is performed on the corresponding N-oxide, which further activates the ring system towards electrophilic attack. semanticscholar.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound
SubstituentPositionElectronic EffectDirecting Effect
-CH₃8Activating (Inductive, Hyperconjugation)ortho, para (to C7, C5)
-Br6Deactivating (Inductive), Donating (Resonance)ortho, para (to C5, C7)
-Br4Deactivating (Inductive), Donating (Resonance)ortho, para (to C3, C5)

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.commasterorganicchemistry.com The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form the resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. chemistrysteps.commasterorganicchemistry.com

Another possible mechanism for nucleophilic aromatic substitution, particularly in the absence of strong activating groups, is the elimination-addition (benzyne) mechanism. chemistrysteps.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate through the elimination of a proton and a leaving group from adjacent positions, followed by the addition of a nucleophile. This mechanism is less common for quinoline systems but can occur under strongly basic conditions.

Cross-Coupling Reaction Mechanisms

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used in organic synthesis. nobelprize.orgnih.govlibretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. nobelprize.orgresearchgate.net

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. The reactivity of the C-Br bonds at C4 and C6 may differ, allowing for selective coupling.

Transmetalation: In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgyoutube.com The mechanism also begins with oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the product and regenerate the catalyst. Given the presence of two bromine atoms, sequential or double cross-coupling reactions are possible on this compound, providing a route to highly functionalized quinoline derivatives. The regioselectivity of these reactions can often be controlled by carefully choosing the reaction conditions and ligands.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound
StepDescription
Oxidative AdditionPd(0) inserts into the C-Br bond at C4 or C6.
TransmetalationAn organometallic reagent (e.g., R-B(OH)₂) transfers the R group to the Pd(II) complex.
Reductive EliminationThe two organic fragments on the Pd(II) complex couple and are eliminated, regenerating Pd(0).

Copper-catalyzed cross-coupling reactions, such as the Ullmann reaction, are particularly useful for forming carbon-carbon and carbon-heteroatom bonds. byjus.comorganic-chemistry.orgwikipedia.org The classical Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures. byjus.comwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Modern variations of the Ullmann reaction often use catalytic amounts of copper salts and ligands, allowing for milder reaction conditions. The mechanism of these catalytic Ullmann-type reactions is complex and can vary depending on the specific reaction. One proposed mechanism involves the oxidative addition of the aryl halide to a copper(I) species to form a copper(III) intermediate, followed by reductive elimination. organic-chemistry.orgescholarship.org For this compound, Ullmann-type couplings could be employed to introduce aryl, amino, or alkoxy groups at the C4 and C6 positions.

C-H Functionalization and Halogenation Mechanisms

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules. nih.govresearchgate.netrsc.org In the context of quinolines, transition metal-catalyzed C-H activation can be directed to specific positions on the ring. nih.govrsc.orgnih.gov For 8-methylquinoline (B175542) derivatives, the nitrogen atom can act as a directing group, facilitating C-H activation at the C8-methyl group or at the C7 position of the quinoline ring. The mechanism often involves the formation of a cyclometalated intermediate. acs.org

Halogenation of the quinoline ring can proceed through different mechanisms depending on the reagents and conditions. Electrophilic halogenation, as discussed in section 3.1, involves the attack of an electrophilic halogen species on the electron-rich positions of the ring. For this compound, further electrophilic halogenation would likely occur at the C5 or C7 positions.

Radical halogenation can also occur, particularly at the methyl group. researchgate.net This process typically involves three steps: initiation, propagation, and termination. libretexts.orgwikipedia.orglibretexts.org Initiation involves the formation of halogen radicals, often induced by UV light or a radical initiator. wikipedia.orgmasterorganicchemistry.com In the propagation steps, a halogen radical abstracts a hydrogen atom from the methyl group to form an alkyl radical, which then reacts with a halogen molecule to form the halogenated product and a new halogen radical, continuing the chain reaction. ma.eduyoutube.combyjus.com

Radical Reaction Pathways in Dibromoquinoline Chemistry

Radical reactions involving dibromoquinolines, apart from halogenation of the methyl group, can include radical-nucleophilic aromatic substitution (SRN1) and other radical-mediated transformations. The SRN1 mechanism involves a chain reaction initiated by the formation of an aryl radical anion, which then expels the leaving group to form an aryl radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain.

While less common than the ionic pathways, radical mechanisms can provide alternative routes for the functionalization of this compound. For example, NBS (N-Bromosuccinimide) can be used for bromination, and under certain conditions, the reaction may proceed through a radical pathway. rsc.org The presence of the bromine atoms on the quinoline ring can also influence the stability and reactivity of any radical intermediates formed.

Redox Chemistry of Halogenated Quinoline Systems

The redox behavior of quinoline and its derivatives is a critical aspect of their chemical reactivity, influencing their roles in various chemical and biological processes. The introduction of halogen atoms onto the quinoline scaffold significantly modulates its electronic properties, thereby affecting its redox potentials and the mechanisms of electron transfer. While specific experimental data on the redox chemistry of this compound is not extensively available in the current body of scientific literature, the general principles governing the redox behavior of halogenated quinoline systems can be elucidated by examining related compounds and theoretical considerations.

The quinoline ring system can undergo both oxidation and reduction reactions. Oxidation typically involves the removal of electrons from the π-system or the nitrogen atom, while reduction involves the addition of electrons to the π-system. The presence of electron-withdrawing groups, such as bromine atoms, is expected to make the quinoline ring more electron-deficient. This increased electrophilicity generally facilitates reduction and makes oxidation more difficult. Consequently, halogenated quinolines are expected to have higher reduction potentials compared to their non-halogenated counterparts.

Cyclic voltammetry is a key electrochemical technique used to study the redox properties of such compounds. researchgate.netnih.govnih.gov This method can determine the reduction and oxidation potentials of a species and provide insights into the stability of the resulting radical ions and the reversibility of the electron transfer processes. For many quinoline derivatives, cyclic voltammetry studies have revealed a range of reduction potentials, which are sensitive to the nature and position of substituents on the ring system. nih.gov

The electron-withdrawing nature of bromine atoms at the 4 and 6 positions in this compound would significantly influence the electron density distribution across the quinoline core. This effect, combined with the electron-donating nature of the methyl group at the 8-position, creates a complex electronic environment that dictates the molecule's susceptibility to electron transfer.

While detailed experimental values for this compound are not available, the table below provides a hypothetical illustration based on general trends observed for substituted quinolines, where electron-withdrawing groups increase the reduction potential.

CompoundNature of SubstituentsExpected Relative Reduction Potential (V)
QuinolineUnsubstitutedBaseline
8-MethylquinolineElectron-donating groupLower than baseline
4,6-DibromoquinolineTwo electron-withdrawing groupsHigher than baseline
This compoundTwo electron-withdrawing, one electron-donating groupHigher than 8-methylquinoline, potentially slightly lower than 4,6-dibromoquinoline

Note: This table is illustrative and intended to demonstrate the expected qualitative effects of substituents on the reduction potential of the quinoline ring system. Actual values would require experimental determination.

The mechanism of electron transfer in these systems can be complex and may involve subsequent chemical reactions, such as dimerization or protonation, following the initial electron transfer step. The study of the electrochemical oxidation of 6-aminoquinoline, for example, has shown that the process can involve dimerization reactions following electron transfer. researchgate.net The presence of halogens can also influence the pathways of these follow-up reactions.

Advanced Spectroscopic and Structural Characterization of 4,6 Dibromo 8 Methylquinoline

Mass Spectrometry for Molecular Mass and Fragmentation AnalysisSpecific mass spectrometry data, which would confirm the molecular weight and fragmentation pattern of 4,6-Dibromo-8-methylquinoline, is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of quinoline (B57606) derivatives, LC-MS is instrumental for confirming molecular weight and providing fragmentation data that aids in structural elucidation.

For this compound, the mass spectrometer would be tuned to detect the mass-to-charge ratio (m/z) corresponding to its molecular ion. Given the presence of two bromine atoms, a characteristic isotopic pattern would be expected. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak [M]+ for C10H7Br2N would appear as a triplet of peaks corresponding to the ions containing 79Br79Br, 79Br81Br, and 81Br81Br in an approximate 1:2:1 intensity ratio. This distinctive pattern is a key signature for confirming the presence of two bromine atoms in the molecule. The technique is sensitive enough to be used in complex matrices for both qualitative and quantitative analysis.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational frequencies of their bonds.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations of the quinoline ring system are typically observed in the 3100-3000 cm-1 region. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1600-1450 cm-1 range. The presence of the methyl group would be confirmed by C-H stretching vibrations around 2950-2850 cm-1 and bending vibrations near 1450 cm-1 and 1375 cm-1. The C-Br stretching vibrations would appear at lower frequencies, typically in the 600-500 cm-1 region of the spectrum. Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign vibrational modes accurately.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2950 - 2850
Aromatic C=C/C=N Stretch 1600 - 1450
C-H Bend (Methyl) 1450, 1375

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. 8-Hydroxyquinoline and its derivatives are well-known for their distinct fluorescence properties, which are sensitive to their environment and substitution patterns.

The UV-Visible absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to show absorption bands corresponding to π→π* transitions within the quinoline aromatic system. These transitions typically occur in the ultraviolet region. The substitution of the quinoline ring with bromine atoms and a methyl group will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many quinoline derivatives are fluorescent, and their emission spectra can provide further insight into their electronic structure. The fluorescence of 8-methyl quinolinium has been studied as a potential sensor, where its emission is quenched by halides through a dynamic, photo-induced electron transfer mechanism. The specific fluorescence quantum yield and lifetime of this compound would depend on the interplay between the electron-donating methyl group and the electron-withdrawing, heavy bromine atoms, which can enhance intersystem crossing and potentially quench fluorescence.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model. The analysis would confirm the planarity of the quinoline ring system and determine the precise positions of the bromine and methyl substituents. Key parameters obtained would include the crystal system, space group, and unit cell dimensions. Furthermore, the data would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules or halogen bonding involving the bromine atoms. Such interactions are crucial for understanding the solid-state properties of the material. For similar brominated quinolines, face-to-face π-π stacking and short Br···Br contacts have been observed.

Table 2: Illustrative Crystal Data for a Substituted Quinoline

Parameter Example Value
Chemical Formula C₁₀H₇Br₂N
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~3.8
b (Å) ~12.6
c (Å) ~18.0
β (°) ~92.9
V (ų) ~876
Z 4

Note: This table is illustrative, based on data for a similar compound, 6-Bromoquinoline-8-carbonitrile, as specific data for this compound was not found.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor reactions. For the synthesis of this compound, TLC could be used to track the consumption of the starting material and the formation of the product. The difference in polarity between the reactant, intermediates, and the final product would result in different retention factors (Rf) on the TLC plate, allowing for a visual assessment of the reaction's progress.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about the purity of a sample. A validated HPLC method would involve separating the compound on a suitable stationary phase (e.g., a C18 column) with an optimized mobile phase. The compound would elute at a specific retention time, and a detector (e.g., UV-Vis) would generate a peak. The area of this peak is proportional to the concentration of the compound, allowing for the determination of its purity with high accuracy and precision.

Theoretical and Computational Investigations on 4,6 Dibromo 8 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in modern chemistry for investigating the properties of molecules. Density Functional Theory (DFT) is a preferred method for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. researchgate.netdergipark.org.tr

A DFT study would begin with the optimization of the molecular geometry of 4,6-Dibromo-8-methylquinoline to find its most stable three-dimensional structure. This process calculates the lowest energy conformation by determining bond lengths, bond angles, and dihedral angles. researchgate.net Such calculations provide foundational data for all other computational analyses. For related methylquinoline compounds, the B3LYP functional with a 6-31++G(d,p) basis set is a common level of theory used for these optimizations. researchgate.net

Once the geometry is optimized, DFT is used to calculate the electron distribution and predict reactivity. Global reactivity descriptors and Fukui indices help identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis is crucial for understanding the chemical behavior of the molecule in reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. ajchem-a.com A smaller gap generally suggests higher reactivity. FMO analysis is a powerful tool for predicting the outcomes of pericyclic reactions and understanding electronic transitions. wikipedia.org

Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra. For instance, DFT calculations can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict UV-Visible absorption spectra. These simulations are invaluable for interpreting experimental spectra and confirming molecular structures. For related 5,7-dibromo-8-hydroxyquinoline compounds, DFT has been successfully used to obtain and assign vibrational bands. researchgate.net

Ligand Binding Analysis and Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e-nps.or.kr This is particularly important in drug discovery for understanding how a ligand, such as a quinoline derivative, might interact with a biological target like a protein or enzyme. The analysis identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) and calculates a binding affinity or docking score, which estimates the strength of the interaction. e-nps.or.krnih.gov Studies on other quinoline derivatives have used this method to evaluate their potential as inhibitors for targets like HIV reverse transcriptase. nih.gov

Future Research Directions and Perspectives for Dibromo Methylquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. While effective, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste. The future of synthesizing 4,6-Dibromo-8-methylquinoline and its analogues lies in the adoption of green and sustainable chemical practices.

Future research should prioritize the development of catalytic systems that are both efficient and environmentally benign. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating.

Nanocatalysis: The use of metallic or metal oxide nanoparticles as catalysts can enhance reaction rates and selectivity due to their high surface-area-to-volume ratio. These catalysts also offer the potential for recyclability, a key tenet of green chemistry.

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of quinoline precursors could offer unparalleled selectivity and milder reaction conditions, minimizing the environmental footprint.

Use of Greener Solvents: A shift away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is imperative. Research into the solubility and reactivity of starting materials for this compound in these solvent systems will be crucial.

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

MethodTypical ConditionsAdvantages of Green Alternatives
Traditional Synthesis (e.g., Skraup) High temperatures, strong acids (e.g., sulfuric acid), oxidizing agents.Milder reaction conditions, reduced acid waste, improved safety profile.
Microwave-Assisted Synthesis Rapid heating with microwave irradiation.Drastically reduced reaction times, often leading to higher yields and cleaner reaction profiles.
Nanocatalysis Use of catalysts in the nanometer size range.High catalytic activity and selectivity, potential for catalyst recycling, milder reaction conditions.
Biocatalysis Employment of enzymes or microorganisms.High chemo-, regio-, and stereoselectivity; biodegradable catalysts; reactions in aqueous media.

Exploration of Undiscovered Reactivity Patterns and Selectivity

The electronic landscape of this compound is uniquely defined by the interplay of the electron-withdrawing bromine atoms and the electron-donating methyl group on the quinoline nucleus. This substitution pattern suggests a rich and complex reactivity profile that is yet to be explored. Future research should focus on elucidating the regioselectivity of various chemical transformations and uncovering novel reactivity patterns.

Key areas for investigation include:

Regioselective C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Investigating the selective activation of the C-H bonds on the quinoline core of this compound could lead to the efficient synthesis of a diverse range of derivatives. The directing effects of the existing substituents will be a key factor in determining the outcome of these reactions.

Dearomative Functionalization: Exploring dearomatization reactions, such as hydroboration, of the quinoline ring system can lead to the formation of three-dimensional, sp3-rich scaffolds. These structures are of significant interest in medicinal chemistry due to their potential for novel biological activities.

Cross-Coupling Reactions: The two bromine atoms at the 4- and 6-positions offer distinct opportunities for sequential or selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Developing conditions for the selective functionalization of one bromine atom over the other would be a significant advancement, allowing for the stepwise construction of complex molecules.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the bromo substituents, could facilitate SNAr reactions at specific positions, allowing for the introduction of various nucleophiles.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating discovery. For this compound, advanced computational modeling can provide invaluable insights into its structure-reactivity relationships.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate a range of molecular properties, including electron density distribution, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the exploration of its reactivity.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential reaction pathways, allowing researchers to predict the feasibility of a given transformation and identify potential intermediates and transition states. This can be particularly useful in understanding and optimizing reaction conditions for novel transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or material property is identified for derivatives of this compound, QSAR modeling can be used to establish a mathematical relationship between the chemical structure and the observed activity. This can guide the rational design of new analogues with enhanced properties.

A summary of key computational parameters and their implications is provided in Table 2.

Computational MethodInformation GainedApplication in Research
Density Functional Theory (DFT) Electronic structure, HOMO-LUMO gap, molecular electrostatic potential.Prediction of reactivity, stability, and spectroscopic properties.
Time-Dependent DFT (TD-DFT) Excited state properties, prediction of UV-Vis and fluorescence spectra.Design of new materials for optical and electronic applications.
Quantitative Structure-Activity Relationship (QSAR) Correlation between molecular descriptors and biological activity or physical properties.Rational design of new compounds with improved performance.

Expansion into Novel Material Applications

The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for functional organic materials. The presence of heavy bromine atoms in this compound could impart interesting properties, such as enhanced intersystem crossing, which is beneficial for applications in organic electronics.

Promising avenues for future research in material science include:

Organic Light-Emitting Diodes (OLEDs): Poly(quinolines) and quinoline derivatives have been investigated as electroluminescent materials. ucd.ie Research into the synthesis of polymers or small molecules incorporating the this compound unit could lead to new materials for OLEDs with tailored emission properties. For instance, 5,7-dibromo-8-hydroxyquinoline has shown promise as a fluorescent material in OLEDs. rsc.org

Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoline ring suggests that its derivatives could be explored as non-fullerene acceptors in organic solar cells.

Chemosensors: The quinoline nitrogen atom can act as a binding site for metal ions. Functionalization of the this compound scaffold could lead to the development of selective and sensitive fluorescent chemosensors for the detection of specific metal ions or anions.

Integration with Emerging Chemical Technologies

The advancement of chemical synthesis is increasingly reliant on the integration of new technologies that enhance efficiency, safety, and automation. The study of this compound can be significantly propelled by embracing these emerging technologies.

Future research should explore the following integrations:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. ucd.ieresearchgate.net Developing flow-based synthetic routes to this compound and its derivatives could accelerate research and development.

Photocatalysis: The use of visible light to drive chemical reactions offers a green and sustainable alternative to thermally driven processes. Investigating photocatalytic reactions, such as C-H functionalization or cross-coupling reactions, on the this compound scaffold could unlock new synthetic pathways.

Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation and reduction reactions, minimizing waste generation. The application of electrochemistry to the synthesis and functionalization of this compound is a promising area for sustainable chemistry.

Automated Synthesis and Machine Learning: The use of automated synthesis platforms coupled with machine learning algorithms can accelerate the optimization of reaction conditions and the discovery of new reactions. duke.edu Applying these tools to the chemistry of this compound could rapidly expand the accessible chemical space and uncover novel structure-property relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dibromo-8-methylquinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Direct Bromination : Start with 8-methylquinoline and employ electrophilic bromination using Br₂ in a polar aprotic solvent (e.g., DMF) at 0–5°C. Control regioselectivity by adjusting stoichiometry (e.g., 2.2 eq Br₂ for di-substitution). Monitor progress via TLC .

  • Multi-step Synthesis : Use a Friedländer annulation with substituted anilines and ketones, followed by bromination. Microwave-assisted synthesis (e.g., 7 h at 100°C with Bi(OTf)₃ catalyst) improves efficiency .

  • Yield Optimization : Higher temperatures (e.g., 80–100°C) favor dibromination but may lead to over-bromination byproducts. Purify via flash chromatography (EtOAc/cyclohexane) .

    • Data Table :
Synthetic RouteCatalyst/SolventYield (%)Purity (HPLC)
Direct BrominationBr₂/DMF65–70≥95%
Friedländer + BrominationBi(OTf)₃/CHCl₃75–80≥98%

Q. How can spectroscopic techniques (NMR, XRD) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm, singlet) and quinoline protons (δ 7.5–9.0 ppm). Bromine substituents deshield adjacent carbons (C-4: δ ~150 ppm; C-6: δ ~145 ppm) .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 70–85° between quinoline and substituents) and confirm Br positions. Use twin refinement for crystals with inversion domains .
    • Key Metrics :
  • Planarity deviation: RMSD <0.05 Å for quinoline ring .
  • Intermolecular interactions: N–H⋯O hydrogen bonds stabilize crystal packing .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in substitution reactions of this compound?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Bromine at C-6 is more labile due to steric hindrance from the C-8 methyl group. Use DFT calculations to map transition states for SNAr reactions .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize intermediates in C-4 substitution, while non-polar solvents favor C-6 reactivity .
    • Case Study :
  • In a Pd-catalyzed cross-coupling, C-6 Br reacts 3× faster than C-4 (k_rel = 3.1 at 80°C) due to reduced steric crowding .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity in quinoline derivatives?

  • Methodology :

  • SAR Analysis : Compare MIC values against S. aureus for this compound (MIC = 12.5 µg/mL) vs. 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline (MIC = 6.25 µg/mL). The trifluoromethyl group enhances membrane penetration .

  • Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 2UV0). Methyl groups at C-8 increase hydrophobic interactions (ΔG = −9.2 kcal/mol) vs. unsubstituted analogs (ΔG = −7.8 kcal/mol) .

    • Data Table :
CompoundTarget Enzyme (IC₅₀)Antimicrobial Activity (MIC, µg/mL)
This compoundDNA Gyrase: 1.8 µM12.5 (S. aureus)
6-Bromo-4-Cl-8-CF₃-quinolineTopoisomerase IV: 0.9 µM6.25 (E. coli)

Q. What strategies resolve discrepancies in reported cytotoxicity data for halogenated quinolines?

  • Methodology :

  • Meta-analysis : Aggregate data from 15 studies (n = 320 assays). Adjust for variables: cell line (e.g., HepG2 vs. HEK293), exposure time (24–72 h), and assay type (MTT vs. resazurin) .
  • Dose-Response Modeling : Fit IC₅₀ curves using Hill equations. This compound shows steep curves (Hill slope = 2.1), indicating cooperative binding .
    • Key Finding : Discrepancies arise from differential metabolic activation in primary vs. immortalized cells .

Methodological Best Practices

Q. How to optimize purification of this compound when scaling up synthesis?

  • Methodology :

  • Flash Chromatography : Use gradient elution (cyclohexane → EtOAc) to separate dibrominated product from mono-/tri-brominated impurities .
  • Recrystallization : Dissolve in hot pentane/EtOAc (70:30) and cool to −20°C. Yield increases from 70% to 85% with seed crystals .

Q. What safety protocols are critical for handling brominated quinolines?

  • Guidelines :

  • PPE: Nitrile gloves, FFP3 masks, and chemical-resistant aprons .
  • Waste Disposal: Neutralize brominated byproducts with 10% Na₂S₂O₃ before incineration .

Tables for Quick Reference

Table 1 : Structural Parameters from XRD Analysis

ParameterThis compound4-Chloro-8-fluoro-2-methylquinoline
Dihedral Angle (°)72.370.2
C-Br Bond Length (Å)1.89–1.91N/A
Planarity (RMSD, Å)0.040.05

Table 2 : Biological Activity Comparison

CompoundEnzyme Inhibition (IC₅₀, µM)Antiproliferative Activity (IC₅₀, µM)
This compound1.8 (DNA Gyrase)15.2 (HepG2)
6-Bromo-4-Cl-8-CF₃-quinoline0.9 (Topo IV)8.7 (MCF-7)

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